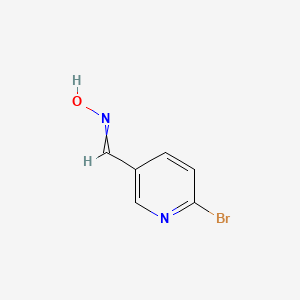
(Z)-6-bromonicotinaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-bromonicotinaldehyde oxime is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, an aldehyde group at the fifth position, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-bromonicotinaldehyde oxime typically involves the reaction of 2-Bromo-pyridine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(Z)-6-bromonicotinaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-6-bromonicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
類似化合物との比較
- 2-Bromo-pyridine-3-carbaldehyde oxime
- 2-Bromo-pyridine-4-carbaldehyde oxime
- 2-Chloro-pyridine-5-carbaldehyde oxime
Comparison: (Z)-6-bromonicotinaldehyde oxime is unique due to the specific positioning of the bromine atom and the oxime group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
特性
分子式 |
C6H5BrN2O |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-4,10H |
InChIキー |
IVSAHTRJJZZEPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C=NO)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
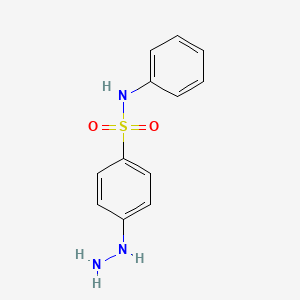
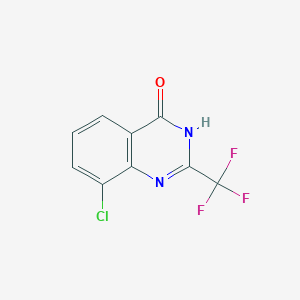

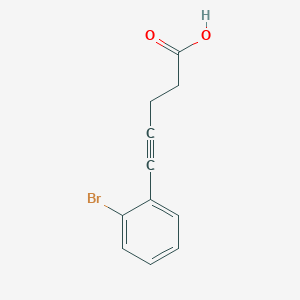

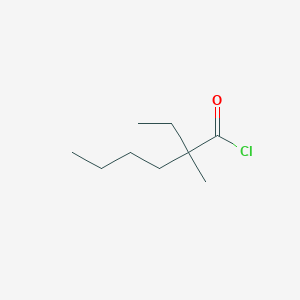
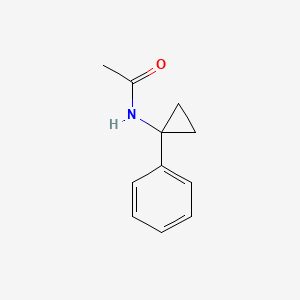
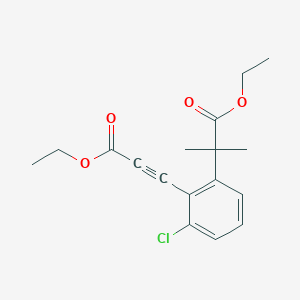

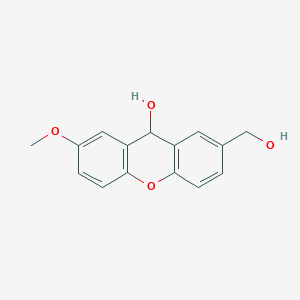
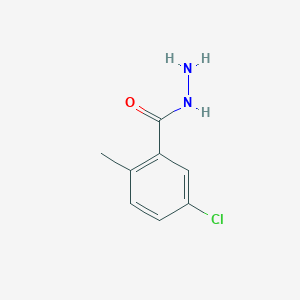
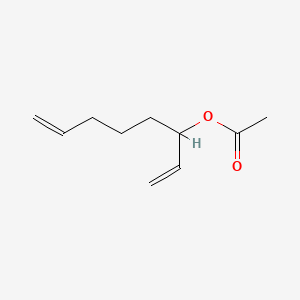
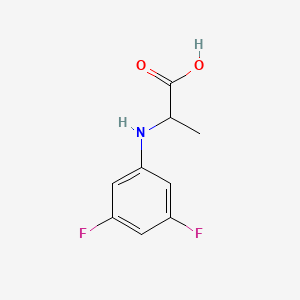
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B8593922.png)
